
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
描述
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DMOX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMOX belongs to the family of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用机制
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 . This protein plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer drugs .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, leading to the inhibition of the target’s function . This interaction can result in changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Given its potential target, it may impact the cell cycle regulation pathway . The downstream effects of this could include cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, depending on their chemical structure and the physiological environment . The metabolism and excretion of these compounds can also vary, impacting their bioavailability .
Result of Action
If it acts similarly to related compounds, it may induce cell cycle arrest and apoptosis, particularly in cancer cells . This could potentially lead to a reduction in tumor growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . Additionally, the physiological environment within the body, including the presence of metabolic enzymes and transport proteins, can affect the compound’s bioavailability and efficacy .
实验室实验的优点和局限性
One advantage of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is its versatility in terms of potential therapeutic applications. N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for a wide range of diseases. Another advantage of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is its low toxicity, which has been demonstrated in animal studies. However, one limitation of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide and its potential side effects.
未来方向
For research on N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide include further elucidation of its mechanism of action, optimization of its synthesis method to improve its solubility and bioavailability, and exploration of its potential therapeutic applications in various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide in animal models and clinical trials.
科学研究应用
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-cancer properties. Studies have shown that N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide inhibits the growth of cancer cells in vitro and in vivo by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
属性
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-5-2-9(3-6-11)14(22)19-16-21-20-15(25-16)12-8-10(17)4-7-13(12)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMJVCTKBDSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



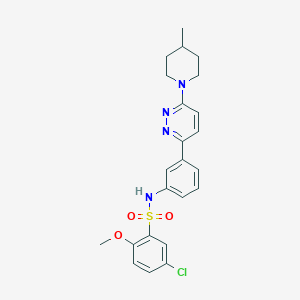
![3-[6-(4-benzylpiperazino)-6-oxohexyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B3410221.png)

![2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410224.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B3410232.png)
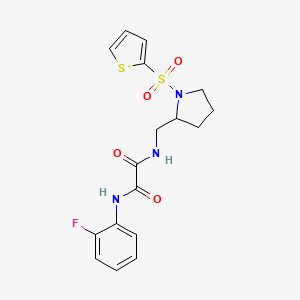

![8-allyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3410248.png)
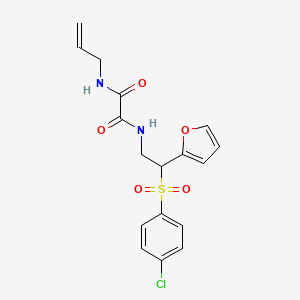
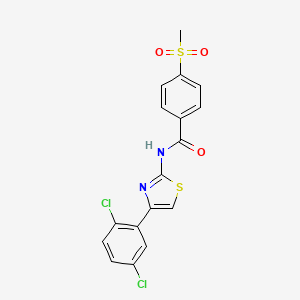
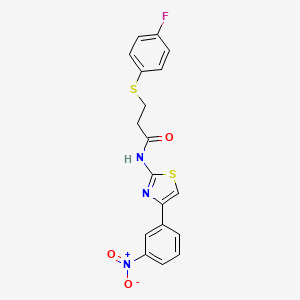

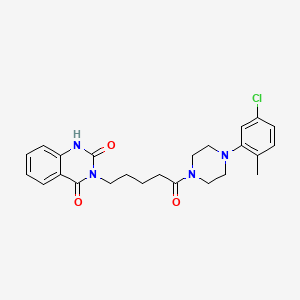
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3410285.png)